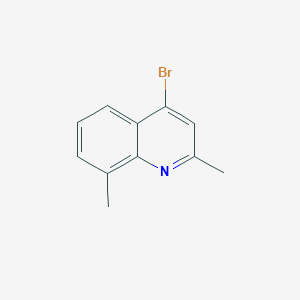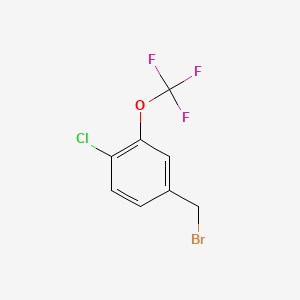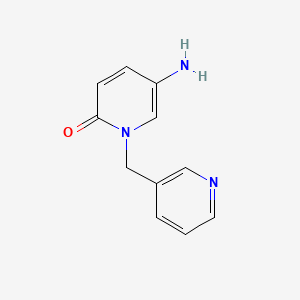
2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid
Descripción general
Descripción
2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid (also known as TBOSA) is an organic compound that is widely used in the field of organic synthesis, specifically in the field of organometallic chemistry. TBOSA is a silyl ester, which is a type of organosilicon compound that has a variety of uses, including the synthesis of pharmaceuticals and other organic compounds. TBOSA is also a key component in the synthesis of organometallic complexes, which are essential for the development of new catalysts and new materials.
Aplicaciones Científicas De Investigación
Synthesis of Complex Carbohydrates
This compound is utilized as a protected glucopyranoside, which serves as a building block in the synthesis of complex carbohydrates. The presence of β-phenylthio and 6-tert-butyldimethylsilyl protecting groups allows for selective reactions in the construction of intricate carbohydrate structures, which are essential in various biological processes and drug design .
Organic Synthesis Protecting Group
In organic synthesis, the tert-butyldimethylsilyl (TBDMS) group is widely used to protect hydroxyl groups. This compound, with its TBDMS moiety, can be employed to protect the hydroxyl group of alcohols, preventing unwanted reactions during subsequent synthetic steps .
Derivatization Agent for Analytical Purposes
The compound’s silyl group can act as a derivatization agent for the analysis of various organic compounds. By modifying reactive groups, it enhances the volatility and stability of analytes, facilitating their detection and quantification in gas chromatography and mass spectrometry .
Intermediate in Pharmaceutical Synthesis
As an intermediate, this compound is instrumental in the synthesis of pharmaceuticals. Its protected hydroxyl group can be strategically deprotected and functionalized to create active pharmaceutical ingredients, including antibiotics and cholesterol-lowering drugs .
Silylation Reagent in Chromatography
The tert-butyldimethylsilyl group is used for silylation, a process that increases the volatility of compounds for analysis in gas chromatography. This compound can react with alcohols, phenols, and amines to form silyl ethers and silyl amides, which are more amenable to GC analysis .
Conformational Studies of Biomolecules
The compound can be used to study the conformation of biomolecules like cholesterol derivatives. By protecting specific functional groups, researchers can investigate the spatial arrangement and interactions of these molecules .
Material Science and Nanotechnology
In material science, the compound’s ability to introduce silyl groups onto organic molecules is valuable for modifying surface properties. This can be applied in the creation of hydrophobic coatings or the functionalization of nanoparticles for targeted drug delivery .
Catalysis and Green Chemistry
The tert-butyldimethylsilyl group can also play a role in catalysis, particularly in green chemistry applications. It can be used to modify catalysts or reagents to enhance their selectivity, reduce waste, and improve the overall sustainability of chemical processes .
Propiedades
IUPAC Name |
2-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-11-13-8-6-12(7-9-13)10-14(16)17/h6-9H,10-11H2,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWYZOLEWPQRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592908 | |
| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid | |
CAS RN |
886363-54-8 | |
| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)




